Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of triazolopyrimidines. These compounds are characterized by their fused triazole and pyrimidine rings, which contribute to their unique chemical properties and biological activities
Scientific Research Applications
Chemistry: In chemistry, Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of various heterocyclic compounds.
Biology: This compound has shown biological activity in various assays, including antibacterial, antifungal, and antiviral tests. Its derivatives are being explored for their potential use in developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is studied for its potential as a lead compound in drug discovery. Its ability to inhibit enzymes and bind to specific molecular targets makes it a candidate for developing new drugs.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
The primary targets of Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular processes they regulate .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can exert neuroprotective and anti-inflammatory effects .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it reduces endoplasmic reticulum (ER) stress by modulating the ER chaperone BIP and inhibiting apoptosis (cleaved caspase-3 expression) in human neuronal cells .
Cellular Effects
Impact on Cell Function:- Modulating cell signaling pathways.
- Potentially altering gene expression.
- Affecting cellular metabolism.
Molecular Mechanism
- Interacts favorably with active residues of ATF4 and NF-kB proteins.
- Inhibits ER stress and apoptosis pathways.
- May impact other cellular processes.
Temporal Effects in Laboratory Settings
- Changes in the compound’s effects over time.
- Information on stability and degradation.
- Long-term effects on cellular function (in vitro and in vivo).
Dosage Effects in Animal Models
- Threshold effects.
- Potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli-like reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions. The reaction proceeds through the formation of an intermediate enaminonitrile, which undergoes cyclization to form the triazolopyrimidine core[_{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times[_{{{CITATION{{{4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of the reaction[{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions: Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, which can exhibit different biological activities and properties.
Comparison with Similar Compounds
7-aryl-5-methyl- and 5-aryl-7-methyl-triazolopyrimidines: These compounds share a similar triazolopyrimidine core but differ in the position and nature of the substituents.
Other triazolopyrimidines: Various analogs with different substituents on the triazole and pyrimidine rings are known, each exhibiting unique properties and biological activities.
Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-12(19)9-7-15-13-16-11(17-18(13)10(9)14)8-5-3-2-4-6-8/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHSLEZXKDAZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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